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molecular formula C7H9N3S B8713261 Thiourea, N-(2-pyridinylmethyl)-

Thiourea, N-(2-pyridinylmethyl)-

Cat. No. B8713261
M. Wt: 167.23 g/mol
InChI Key: GRIYSTINVSEMMD-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

2-(Aminomethyl)pyridine (2.0 g, 18.5 mmol) was added dropwise to a stirred solution of benzoyl isothiocyanate (3.3 g, 20.2 mmol) in CH2Cl2 (30 mL) at 0° C. The mixture was stirred at 0° C. for 4 h. The solvent was evaporated in vacuo and 1M sulfuric acid (40 mL) was added. The reaction mixture was stirred at rt for 19 h. The mixture was neutralized with saturated sodium carbonate (aq.). The oil that formed in the solution during neutralization was removed with a spatula. The solid was collected, washed and dried. The solid was then dissolved in sodium hydroxide (10% aq., 15 mL) and MeOH (5 mL) and the solution was stirred at r.t. for 20 h. The reaction mixture was neutralized with 2M sulfuric acid and the aqueous solution was extracted with ethyl acetate (2×50 mL). The organic phase was treated with activated charcoal, filtered, dried (Na2SO4) and evaporated. The residue was suspended in diethyl ether, filtered, washed with diethyl ether and dried, giving the title compound (1.35 g, 44%) as a solid. The crude product was used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.C([N:17]=[C:18]=[S:19])(=O)C1C=CC=CC=1>C(Cl)Cl>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][NH:1][C:18]([NH2:17])=[S:19]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and 1M sulfuric acid (40 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at rt for 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The oil that formed in the solution during neutralization
CUSTOM
Type
CUSTOM
Details
was removed with a spatula
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in sodium hydroxide (10% aq., 15 mL)
STIRRING
Type
STIRRING
Details
MeOH (5 mL) and the solution was stirred at r.t. for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ethyl acetate (2×50 mL)
ADDITION
Type
ADDITION
Details
The organic phase was treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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